molecular formula C11H20N2O4 B1346407 (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid CAS No. 862372-92-7

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

Cat. No. B1346407
M. Wt: 244.29 g/mol
InChI Key: OSYGMOYBKKZJES-NSHDSACASA-N
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Description

“(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H20N2O4 . It is also known by other names such as “1-Boc-3-Aminopiperidine-3-carboxylic acid” and "1-n-boc-3-amino-piperidine-3-carboxylic acid" .


Molecular Structure Analysis

The molecular weight of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” is 244.29 g/mol . The InChI code for this compound is "InChI=1S/C11H20N2O4/c1-11(2,3)16-10(15)12-6-4-5-8(7-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid” include a molecular weight of 244.29 g/mol and a molecular formula of C11H20N2O4 .

Scientific Research Applications

Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structurally related compounds to (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid, are explored for their inhibitory effects on microbial growth, potentially useful in understanding and improving the robustness of microbial strains for industrial applications. These acids can damage cell membranes and decrease microbial internal pH, impacting the production of biorenewable chemicals. Engineering microbial tolerance to these inhibitors is a significant research area, with implications for biotechnological applications (Jarboe et al., 2013).

Solvent Development for Carboxylic Acids Extraction

The extraction of carboxylic acids from aqueous streams through liquid-liquid extraction (LLX) technologies is pivotal for producing bio-based plastics. Research has focused on developing new solvents, including ionic liquids, to improve the efficiency and economic feasibility of these processes. This work directly relates to the broader applicability of carboxylic acids in industrial chemistry and environmental engineering (Sprakel & Schuur, 2019).

Synthesis of N-heterocycles Using tert-Butanesulfinamide

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid and related compounds find applications in the stereoselective synthesis of N-heterocycles, crucial in developing pharmaceuticals and therapeutically active compounds. This research highlights the use of tert-butanesulfinamide, closely related in reactivity to the subject compound, in synthesizing piperidines, pyrrolidines, and other structurally diverse heterocycles (Philip et al., 2020).

Natural Neo Acids and Their Analogues

The exploration of neo fatty acids, including derivatives and analogs containing tert-butyl groups, underlines the potential of (S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid in synthesizing bioactive compounds. These natural metabolites exhibit diverse biological activities and offer insights into the development of antioxidants, anticancer, antimicrobial, and antibacterial agents, demonstrating the compound's versatility in chemical synthesis and pharmaceutical applications (Dembitsky, 2006).

properties

IUPAC Name

(3S)-3-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(16)13-6-4-5-11(12,7-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSYGMOYBKKZJES-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@](C1)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650266
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid

CAS RN

862372-92-7
Record name 1-(1,1-Dimethylethyl) (3S)-3-amino-1,3-piperidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=862372-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-3-Amino-1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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